GL67 Pentahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GL67 Pentahydrochloride involves the reaction of spermine with cholesteryl chloroformate to form N4-Spermine cholesteryl carbamate, which is then converted to its pentahydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
GL67 Pentahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Scientific Research Applications
GL67 Pentahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a cationic lipid in various chemical reactions and formulations.
Biology: The compound is utilized in gene transfection studies to deliver nucleic acids into cells.
Medicine: It is employed in the development of nucleic acid-based vaccines and therapeutic agents.
Industry: The compound is used in the production of liposomal formulations for drug delivery
Mechanism of Action
GL67 Pentahydrochloride exerts its effects by forming complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable complexes that can be taken up by cells through endocytosis. Once inside the cells, the nucleic acids are released and can exert their biological effects .
Comparison with Similar Compounds
GL67 Pentahydrochloride is unique due to its high efficiency in gene transfection and nucleic acid delivery. Similar compounds include:
DC-Chol (Dimethylaminoethane-carbamoyl-cholesterol): Another cationic lipid used for gene delivery.
DOPE (Dioleoylphosphatidylethanolamine): Often used in combination with cationic lipids to enhance gene delivery efficiency.
DOTAP (1,2-Dioleoyl-3-trimethylammonium-propane): A cationic lipid used in liposomal formulations for gene delivery. This compound stands out due to its superior stability and efficiency in forming complexes with nucleic acids.
Properties
Molecular Formula |
C38H75Cl5N4O2 |
---|---|
Molecular Weight |
797.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate;pentahydrochloride |
InChI |
InChI=1S/C38H70N4O2.5ClH/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39;;;;;/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3;5*1H/t29-,31+,32+,33-,34+,35+,37+,38-;;;;;/m1...../s1 |
InChI Key |
CCUZKXDMKXRONO-YDIOLYIBSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.